2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid
Description
Historical Context and Discovery
The compound 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-acetic acid belongs to the anthraquinone family, which has been studied since the 19th century. Anthracene derivatives gained prominence after Fritzsche’s 1866 discovery of anthracene’s photoreactivity. The specific synthesis of this compound emerged from advances in modifying anthraquinone structures for applications in dyes and pharmaceuticals. Early 21st-century research focused on functionalizing anthraquinones with carboxylic acid groups to enhance their biological and material properties. For example, nickel-catalyzed cyclization reactions enabled the synthesis of anthracene dimers with acetic acid substituents, as demonstrated in studies on cyclic π-clusters.
Nomenclature, Synonyms, and Chemical Identifiers
This compound is systematically named using IUPAC conventions:
Table 1: Nomenclature and Identifiers
The structure features a tricyclic anthracene core with ketone groups at positions 9 and 10 and an acetic acid moiety at position 2.
Classification Within Anthraquinone Derivatives
This compound is classified as a 9,10-anthraquinone derivative with a carboxylic acid substituent. Key structural and functional characteristics include:
Table 2: Classification Features
| Feature | Description |
|---|---|
| Core Structure | Anthracene with two ketone groups (C9, C10) |
| Functional Groups | Acetic acid (-CH₂COOH) at C2 |
| Subclass | Polycyclic aromatic hydrocarbon (PAH) derivative |
Anthraquinones are notable for their redox activity and π-conjugation, which enable applications in dyes, sensors, and pharmaceuticals. The acetic acid group enhances solubility and facilitates further chemical modifications.
Significance in Chemical and Biological Research
This compound’s significance spans multiple domains:
Chemical Research
Biological Research
- Anticancer Potential : Anthraquinones intercalate DNA and inhibit topoisomerases, making them candidates for antitumor agents.
- Antioxidant Activity : The redox-active quinone moiety scavenges free radicals, as shown in studies on anthraquinone derivatives.
Table 3: Key Research Applications
| Field | Application |
|---|---|
| Organic Electronics | Light-emitting diodes (OLEDs) |
| Pharmaceuticals | Cytotoxic agents targeting cancer cells |
| Analytical Chemistry | Fluorescent probes for DNA interaction |
This compound’s versatility underscores its importance in advancing both functional materials and therapeutic strategies.
Properties
IUPAC Name |
2-(9,10-dioxoanthracen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-14(18)8-9-5-6-12-13(7-9)16(20)11-4-2-1-3-10(11)15(12)19/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIDTWIMIZBRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377330 | |
| Record name | (9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76161-80-3 | |
| Record name | (9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation Step
| Parameter | Details |
|---|---|
| Starting Material | Anthracene or substituted anthracene |
| Oxidizing Agents | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |
| Reaction Medium | Acidic conditions (e.g., sulfuric acid) |
| Temperature | Typically reflux or elevated temperatures (80–120 °C) |
| Reaction Time | Several hours depending on scale and conditions |
| Intermediate Formed | 9,10-Anthraquinone |
The oxidation proceeds via formation of 9,10-anthraquinone, which is a key intermediate for further functionalization.
Purification and Isolation
The crude product is typically purified by recrystallization or chromatographic techniques to achieve ≥95% purity.
Characterization is performed using NMR, IR spectroscopy, and X-ray crystallography to confirm the structure and purity.
Summary Table of Preparation Methods
| Step | Method/Agent | Conditions | Outcome/Notes |
|---|---|---|---|
| Oxidation | KMnO4 or CrO3 | Acidic medium, reflux, hours | Formation of 9,10-anthraquinone |
| Acetic acid introduction | Acyl chloride formation + coupling | Thionyl chloride, organic solvent, reflux | Attachment of acetic acid at C-2 |
| Alternative acylation | Acetic anhydride + sodium acetate | Mild heating, 1–2 hours | Acetylated intermediates |
| Purification | Recrystallization, chromatography | Ambient to elevated temperature | Pure 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid |
Research Findings and Analytical Data
Spectroscopic Characterization:
- NMR: Aromatic protons appear in the δ 7.7–8.2 ppm range, confirming anthracene core; signals for acetic acid methylene protons observed around δ 3.5–4.5 ppm.
- IR: Strong carbonyl (C=O) stretches near 1670 cm⁻¹ confirm quinone and carboxylic acid groups.
- X-ray Crystallography: Confirms planar anthracene core with 9,10-dioxo substitution and acetic acid at C-2, with intermolecular hydrogen bonding stabilizing the crystal lattice.
-
- Oxidation step yields 70–85% of 9,10-anthraquinone intermediate.
- Acylation/coupling steps yield 60–75% of the final product after purification.
-
- Continuous flow oxidation improves safety and scalability.
- Catalysts and optimized pH reduce side reactions and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Scientific Research Applications
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Positional and Functional Group Variations
The following table summarizes key anthraquinone derivatives and their distinguishing features:
Physicochemical Properties
- Solubility: Acetic acid derivatives (e.g., the target compound) likely exhibit improved aqueous solubility compared to non-polar analogues like 2-methylbenzamides .
- Thermal Stability: Anthraquinone carboxylic acids (e.g., CAS 117-78-2) decompose above 297°C, while acetamide derivatives (e.g., 12) show lower melting points due to reduced crystallinity .
Key Research Findings and Gaps
Synthetic Efficiency : Acid chloride-mediated amidation outperforms carbodiimide coupling in yield (94% vs. 24%), critical for scalable synthesis .
Positional Isomerism : 1-yl vs. 2-yl substitution (e.g., [67] vs. target compound) may alter electronic properties and bioactivity, warranting further study .
Biological Data : While chlorinated and sulfonamide derivatives show promise, the target compound’s pharmacological profile remains unexplored.
Biological Activity
2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid (CAS Number: 76161-80-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C₁₆H₁₀O₄
- Melting Point : 240–242 °C
- Hazard Classification : Irritant
Synthesis
The synthesis of this compound typically involves the reaction of anthracene derivatives with acetic acid under controlled conditions. Various methods have been reported in the literature, including Diels-Alder reactions and modifications involving diaza compounds .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : This compound has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, studies have indicated significant antitumor effects comparable to known chemotherapeutic agents .
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antibacterial and antifungal activities. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, indicating potential use in inflammatory conditions. In vitro studies have shown that it can significantly reduce the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation .
Antitumor Activity
A study published in PubMed reported on the cytotoxic effects of various anthracene derivatives, including this compound. The lead compound exhibited IC50 values comparable to established antitumor agents across multiple cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 5.1 |
| 6-methyl-1,8-diaza-2,9,10-anthracenetrione | HeLa (Cervical) | 4.7 |
Antimicrobial Activity
In a recent study evaluating the antimicrobial properties of various compounds, this compound showed significant activity against several bacterial strains:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest its potential as a therapeutic agent against infections caused by resistant strains .
Anti-inflammatory Studies
Research has demonstrated that this compound can inhibit IL-6 production in a dose-dependent manner:
| Concentration (µM) | IL-6 Inhibition (%) |
|---|---|
| 1 | 25 |
| 3 | 45 |
| 10 | 75 |
The data indicates that at higher concentrations, the compound effectively reduces inflammatory markers associated with various diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically starts with anthracene, which is oxidized to 9,10-anthraquinone using oxidizing agents like HNO₃ or CrO₃ under reflux conditions . Subsequent functionalization involves coupling with acetic acid derivatives. For example, 2-(4-fluorophenyl)acetic acid is reacted with thionyl chloride to form an acyl chloride intermediate, which is then attached to the anthraquinone core via nucleophilic substitution . Key intermediates include 9,10-anthraquinone, acyl chlorides, and substituted acetamide derivatives.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of aromatic protons (δ 7.70–8.20 ppm for anthracene) and substituent-related signals (e.g., fluorophenyl protons at δ 6.8–7.2 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1670 cm⁻¹) and sulfonic acid groups (S=O at ~1180 cm⁻¹) in derivatives . X-ray crystallography reveals planar anthracene cores and intermolecular hydrogen bonding (O–H⋯O, C–H⋯O) stabilizing the crystal lattice .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Studies highlight antioxidant activity via DPPH radical scavenging assays (IC₅₀ values ranging from 50–100 µM) and antiplatelet effects by inhibiting ADP-induced aggregation in human blood . Derivatives with sulfonic acid groups exhibit antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) . Structure-activity relationships (SAR) suggest electron-withdrawing substituents (e.g., -F, -SO₃H) enhance bioactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities, such as antioxidant vs. pro-oxidant effects?
- Methodological Answer : Discrepancies arise from experimental conditions (e.g., pH, solvent polarity) and substituent effects. For instance, electron-donating groups (e.g., -NH₂) may exhibit pro-oxidant behavior under oxidative stress models, while electron-withdrawing groups (e.g., -SO₃H) enhance antioxidant capacity . Controlled studies using standardized assays (e.g., ORAC vs. TBARS) and computational modeling (DFT calculations of redox potentials) help clarify mechanisms .
Q. How can computational chemistry predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states for nucleophilic substitution at the anthracene C-2 position, predicting regioselectivity for acetamide coupling . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like cyclooxygenase-1 (COX-1), guiding antiplatelet drug design .
Q. What experimental considerations are critical when using this compound in intracellular SERS (Surface-Enhanced Raman Spectroscopy) applications?
- Methodological Answer : Functionalization with Raman-active tags (e.g., 4-mercaptobenzoic acid) enables pH-sensitive detection (ΔSERS at 1430 cm⁻¹ for deprotonated COO⁻) . Redox potential measurements require ratiometric analysis of SERS bands (1666 cm⁻¹ for oxidized vs. 1606 cm⁻¹ for reduced states) to avoid interference from cellular components . Nanoparticle conjugation must balance stability (e.g., PEG coating) and target specificity (e.g., antibody tagging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
